2-chloro-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-CHLORO-N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzamide group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloronicotinoyl isocyanate with 3,5-dimethylaniline in toluene, followed by the addition of other reagents to form the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The process may include steps such as crystallization, filtration, and purification to isolate the desired product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
2-CHLORO-N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE: This compound shares structural similarities but lacks the thiadiazole ring and dimethoxyphenyl group.
2-CHLORO-N-(2,5-DIMETHOXYPHENYL)BENZAMIDE: Similar in structure but without the thiadiazole moiety.
Uniqueness
The uniqueness of 2-CHLORO-N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the thiadiazole ring, in particular, enhances its biological activity and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17ClN4O4S2 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-chloro-N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H17ClN4O4S2/c1-27-11-7-8-15(28-2)14(9-11)21-16(25)10-29-19-24-23-18(30-19)22-17(26)12-5-3-4-6-13(12)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
InChI Key |
YFJHPEUYEIJJAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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